Cas no 174623-07-5 (4-(5-Formyl-2-thienyl)benzoic Acid)

4-(5-Formyl-2-thienyl)benzoic Acid structure
174623-07-5 structure
Product Name:4-(5-Formyl-2-thienyl)benzoic Acid
CAS No:174623-07-5
MF:C12H8O3S
MW:232.255122184753
MDL:MFCD06740281
CID:906172
PubChem ID:329766366
Update Time:2025-07-18

4-(5-Formyl-2-thienyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Formylthiophen-2-yl)benzoic acid
    • 4-(5-Formyl-thiophen-2-yl)-benzoic acid
    • 4-(5-formyl-2-thienyl)benzoic acid
    • 4-(5-formyl-thiophene-2-yl)-benzoic acid
    • 5-(p-Carboxyphenyl)-2-thiophenealdehyde
    • AC1NGH3Z
    • AG-A-68103
    • AMTDA044
    • CTK0A7484
    • 4-(5-Formylthien-2-yl)benzoic acid
    • 5-(4-Carboxyphenyl)thiophene-2-carboxaldehyde
    • 4-(5-Formyl-2-thienyl)benzoic acid 97%
    • 4-(5-Formyl-2-thienyl)benzoic Acid
    • MDL: MFCD06740281
    • Inchi: 1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
    • InChI Key: NRGPPHJDPPKYKN-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 232.01944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6

Experimental Properties

  • Melting Point: 284-290 °C
  • PSA: 54.37

4-(5-Formyl-2-thienyl)benzoic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature

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4-(5-Formyl-2-thienyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:174623-07-5)4-(5-Formyl-2-thienyl)benzoic Acid
Order Number:A911712
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:42
Price ($):244.0
Email:sales@amadischem.com

Additional information on 4-(5-Formyl-2-thienyl)benzoic Acid

Introduction to 4-(5-Formyl-2-thienyl)benzoic Acid (CAS No. 174623-07-5)

4-(5-Formyl-2-thienyl)benzoic acid is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. With the CAS number 174623-07-5, this compound represents a fusion of benzene and thiophene rings, linked by a formyl group, which endows it with distinct reactivity and functionality. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in medicinal chemistry and drug development.

The molecular structure of 4-(5-formyl-2-thienyl)benzoic acid consists of a benzoic acid moiety substituted with a 5-formylthiophene group. This arrangement creates multiple sites for chemical modification, making it a valuable scaffold for designing novel molecules. The presence of the formyl group (CHO) on the thiophene ring enhances its reactivity, allowing for further functionalization through condensation reactions, alkylation, or reduction processes. Such modifications are crucial in developing derivatives with tailored biological properties.

In recent years, 4-(5-formyl-2-thienyl)benzoic acid has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to serve as a precursor for heterocyclic compounds has made it particularly interesting for researchers working on anticancer, anti-inflammatory, and antimicrobial agents. The thiophene ring is known for its role in many bioactive natural products and synthetic drugs, while the benzoic acid component contributes to metabolic stability and solubility.

One of the most compelling aspects of 4-(5-formyl-2-thienyl)benzoic acid is its potential in medicinal chemistry due to its dual functionality. The formyl group can participate in Schiff base formation, leading to imine derivatives that exhibit diverse biological activities. For instance, studies have shown that imines derived from this compound exhibit inhibitory effects on certain enzymes implicated in diseases such as cancer and neurodegeneration. Additionally, the benzoic acid moiety is well-documented for its anti-inflammatory properties, further enhancing the therapeutic potential of derivatives.

The synthesis of 4-(5-formyl-2-thienyl)benzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as 2-thiophenedicarboxaldehyde and appropriate aromatic aldehydes or esters. The formylation step is critical and often achieved through Vilsmeier-Haack formylation or condensation with malonic acid derivatives under acidic conditions. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high selectivity and yield.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-(5-formyl-2-thienyl)benzoic acid derivatives with greater accuracy. Molecular docking studies have identified specific binding interactions between these compounds and target proteins, providing insights into their mechanism of action. For example, virtual screening has revealed that certain derivatives exhibit potent binding to cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This has spurred interest in developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) based on this scaffold.

The pharmaceutical industry has taken note of the promising properties of 4-(5-formyl-2-thienyl)benzoic acid, leading to several clinical trials investigating its derivatives as potential therapeutics. While no direct commercial products have been approved yet, preclinical studies suggest that certain analogs may offer therapeutic benefits with improved efficacy and reduced side effects compared to existing drugs. The compound's structural flexibility allows for fine-tuning of pharmacokinetic parameters, which is essential for drug development.

Beyond pharmaceutical applications, 4-(5-formyl-2-thienyl)benzoic acid has found utility in material science and agrochemical research. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-organic frameworks (MOFs) with applications in catalysis and gas storage. In agrochemistry, derivatives of this compound have shown promise as natural pesticides due to their ability to disrupt enzymatic pathways in pests while remaining relatively safe for non-target organisms.

The future direction of research on 4-(5-formyl-2-thienyl)benzoic acid is likely to focus on expanding its chemical space through innovative synthetic methodologies and exploring new biological targets. Techniques such as flow chemistry and biocatalysis may enable more efficient production of complex derivatives, while high-throughput screening could accelerate the discovery of novel bioactive molecules. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into tangible therapeutic solutions.

In conclusion,4-(5-formyl-2-thienyl)benzoic acid (CAS No. 174623-07-5) is a multifaceted compound with significant potential across multiple domains of science and technology. Its unique structure provides a rich platform for chemical innovation, while its demonstrated biological activities make it an attractive candidate for drug development. As research continues to uncover new applications and synthetic strategies,this compound is poised to play an increasingly important role in advancing scientific knowledge and addressing global challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:174623-07-5)4-(5-Formyl-2-thienyl)benzoic Acid
A911712
Purity:99%
Quantity:5g
Price ($):244.0
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